molecular formula C12H20ClNO4 B8125352 (R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate

(R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate

Cat. No.: B8125352
M. Wt: 277.74 g/mol
InChI Key: JJTKPJOFDRDGDA-SECBINFHSA-N
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Description

(R)-1-tert-Butyl 3-(chloromethyl)piperidine-1,3-dicarboxylate is a chiral piperidine derivative featuring a chloromethyl substituent and two carboxylate groups protected by tert-butyl and methyl esters. Its molecular formula is C11H18ClNO4, with a molecular weight of 263.72 g/mol (CAS: 2137099-62-6) . The compound’s stereochemistry (R-configuration) and reactive chloromethyl group make it a valuable intermediate in pharmaceutical synthesis, particularly for introducing functional groups via nucleophilic substitution.

Properties

IUPAC Name

1-O-tert-butyl 3-O-(chloromethyl) (3R)-piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-5-9(7-14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTKPJOFDRDGDA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloromethyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of ®-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

®-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core heterocycles , substituents , reactivity , and applications .

Piperidine Dicarboxylates with Varied Ester Groups
Compound Name Molecular Formula M.W. (g/mol) Key Substituents Reactivity/Applications Reference
(R)-1-tert-Butyl 3-(chloromethyl)piperidine-1,3-dicarboxylate C11H18ClNO4 263.72 Chloromethyl Intermediate for functionalization
(R)-1-tert-Butyl 3-ethylpiperidine-1,3-dicarboxylate C13H21NO4 279.33 Ethyl ester Less reactive; used in peptide synthesis
1-tert-Butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate C20H25N3O6 403.43 Benzimidazolone moiety Key intermediate for nociceptin antagonists

Key Differences :

  • The chloromethyl group in the target compound enhances reactivity compared to ethyl or methyl esters, enabling facile alkylation or cross-coupling reactions .
  • The benzimidazolone-containing derivative (M.W. 403.43) demonstrates the incorporation of complex heterocycles for targeted drug design .
Heterocyclic Variants: Pyrrolidine, Azetidine, and Piperazine Derivatives
Compound Name Molecular Formula M.W. (g/mol) Core Heterocycle Substituents Price (1g) Reference
(R)-1-tert-Butyl 3-(chloromethyl)pyrrolidine-1,3-dicarboxylate C11H18ClNO4 263.72 Pyrrolidine Chloromethyl N/A
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate C10H17NO4 215.25 Azetidine Ethyl ester N/A
(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride C11H21ClN2O4 280.75 Piperazine Hydrochloride salt, methyl ester N/A

Key Differences :

  • Ring Size : Piperidine (6-membered) derivatives exhibit lower ring strain compared to azetidine (4-membered), affecting thermal stability and synthetic accessibility .
  • Functionality : The piperazine derivative’s hydrochloride salt enhances solubility for biological applications, while pyrrolidine analogs (5-membered) may offer distinct conformational preferences .
Stereoisomeric and Structural Analogues
Compound Name Molecular Formula M.W. (g/mol) Stereochemistry Key Feature Reference
(S)-1-tert-Butyl 3-(chloromethyl)pyrrolidine-1,3-dicarboxylate C11H18ClNO4 263.72 S-configuration Enantiomer of pyrrolidine analog
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C20H28FN3O4 393.45 Racemic mixture Fluoropyridine for kinase inhibition

Key Differences :

  • Stereochemistry : The R-configuration in the target compound may confer specific binding affinities in chiral environments, contrasting with racemic mixtures used in broader screening .
  • Hybrid Structures : Pyridine-pyrrolidine hybrids (e.g., M.W. 393.45) integrate aromatic systems for enhanced bioactivity .

Biological Activity

(R)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClN₁O₄
  • Molecular Weight : 271.73 g/mol
  • CAS Number : 88466-76-6

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloromethyl group may enhance its reactivity and ability to form covalent bonds with target proteins, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, derivatives with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to the cytotoxicity of piperidine derivatives:

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
(S)-Piperidine derivativesU-9370.48Caspase activation
DoxorubicinMCF-71.93DNA intercalation

Note: TBD indicates that specific IC₅₀ values for the compound are yet to be determined.

Enzyme Inhibition

Research indicates that piperidine derivatives can act as enzyme inhibitors, particularly in pathways related to cancer metabolism. For example, studies on similar compounds have demonstrated their ability to inhibit key metabolic enzymes, which could lead to reduced tumor growth and proliferation.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several piperidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with chloromethyl substitutions exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts. Flow cytometry analysis revealed that these compounds induced apoptosis in a dose-dependent manner.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the activation of caspase pathways was a common feature among effective compounds. This suggests that this compound may similarly induce apoptosis through caspase activation.

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